![molecular formula C16H22O4Si B14270477 Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester CAS No. 130247-53-9](/img/structure/B14270477.png)
Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester is a specialized organic compound known for its unique structural features and reactivity. This compound is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a dimethylphenylsilyl group and the carboxylic acid groups are esterified with ethanol. Its structure can be represented as:
C3H2(Si(CH3)2C6H5)(CO2C2H5)2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with malonic acid or its esters, such as diethyl malonate.
Silylation: The introduction of the dimethylphenylsilyl group is achieved through a silylation reaction. This involves reacting the malonic ester with a silylating agent like dimethylphenylsilyl chloride in the presence of a base such as triethylamine.
Esterification: If starting from malonic acid, esterification with ethanol in the presence of an acid catalyst like sulfuric acid is necessary to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Oxidation: Oxidized phenyl derivatives.
Reduction: Diols or alcohol derivatives.
Substitution: Various substituted silyl derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Drug Delivery: Forms part of drug delivery systems due to its ability to modify the solubility and stability of drugs.
Medicine
Pharmaceuticals: Investigated for its potential in the development of new pharmaceuticals, particularly in targeting specific pathways in diseases.
Industry
Material Science: Used in the production of advanced materials with specific properties, such as increased thermal stability or unique electronic characteristics.
Mécanisme D'action
The compound exerts its effects primarily through its ability to participate in various chemical reactions. The silyl group can stabilize reactive intermediates, facilitating reactions that would otherwise be challenging. In biological systems, it can interact with specific molecular targets, altering their activity and leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the silyl group.
Dimethylphenylsilyl derivatives: Compounds where the silyl group is attached to different backbones.
Uniqueness
Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester is unique due to the presence of both the silyl group and the ester functionalities. This combination imparts distinct reactivity and stability, making it valuable in various applications where other similar compounds might not perform as effectively.
This compound’s versatility and unique properties make it a significant subject of study in multiple scientific fields. Its ability to undergo diverse chemical reactions and its applications in research and industry highlight its importance.
Propriétés
Numéro CAS |
130247-53-9 |
|---|---|
Formule moléculaire |
C16H22O4Si |
Poids moléculaire |
306.43 g/mol |
Nom IUPAC |
diethyl 2-[[dimethyl(phenyl)silyl]methylidene]propanedioate |
InChI |
InChI=1S/C16H22O4Si/c1-5-19-15(17)14(16(18)20-6-2)12-21(3,4)13-10-8-7-9-11-13/h7-12H,5-6H2,1-4H3 |
Clé InChI |
CFOQENWOXSXHOB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C[Si](C)(C)C1=CC=CC=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


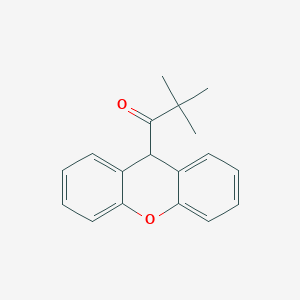
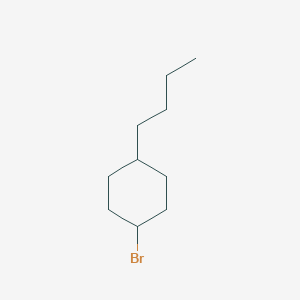
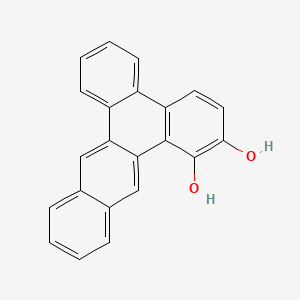
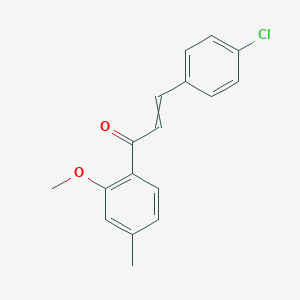
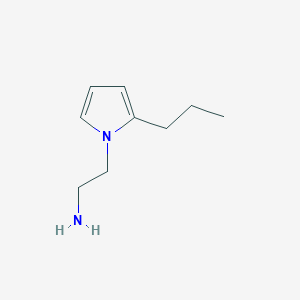
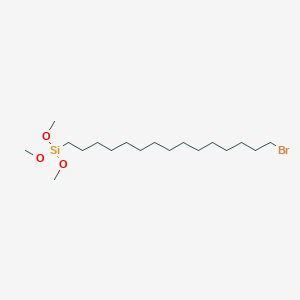
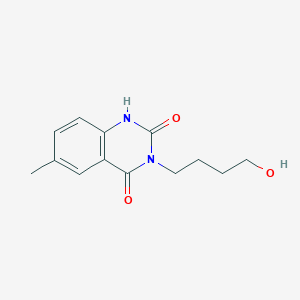
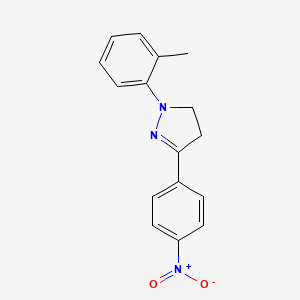
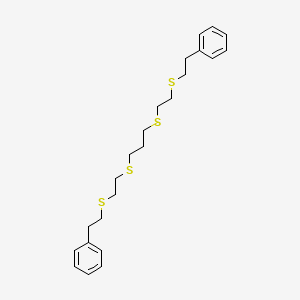
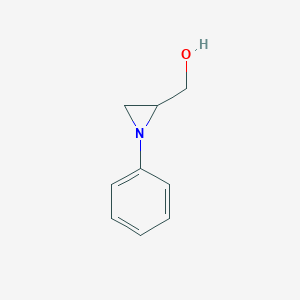
![2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14270460.png)
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
![5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide](/img/structure/B14270464.png)
![(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14270491.png)
